

# A Comparative Guide to p38 MAPK Inhibitors: AZD7624 versus Losmapimod

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## Compound of Interest

Compound Name: AZD7624

Cat. No.: B1666237

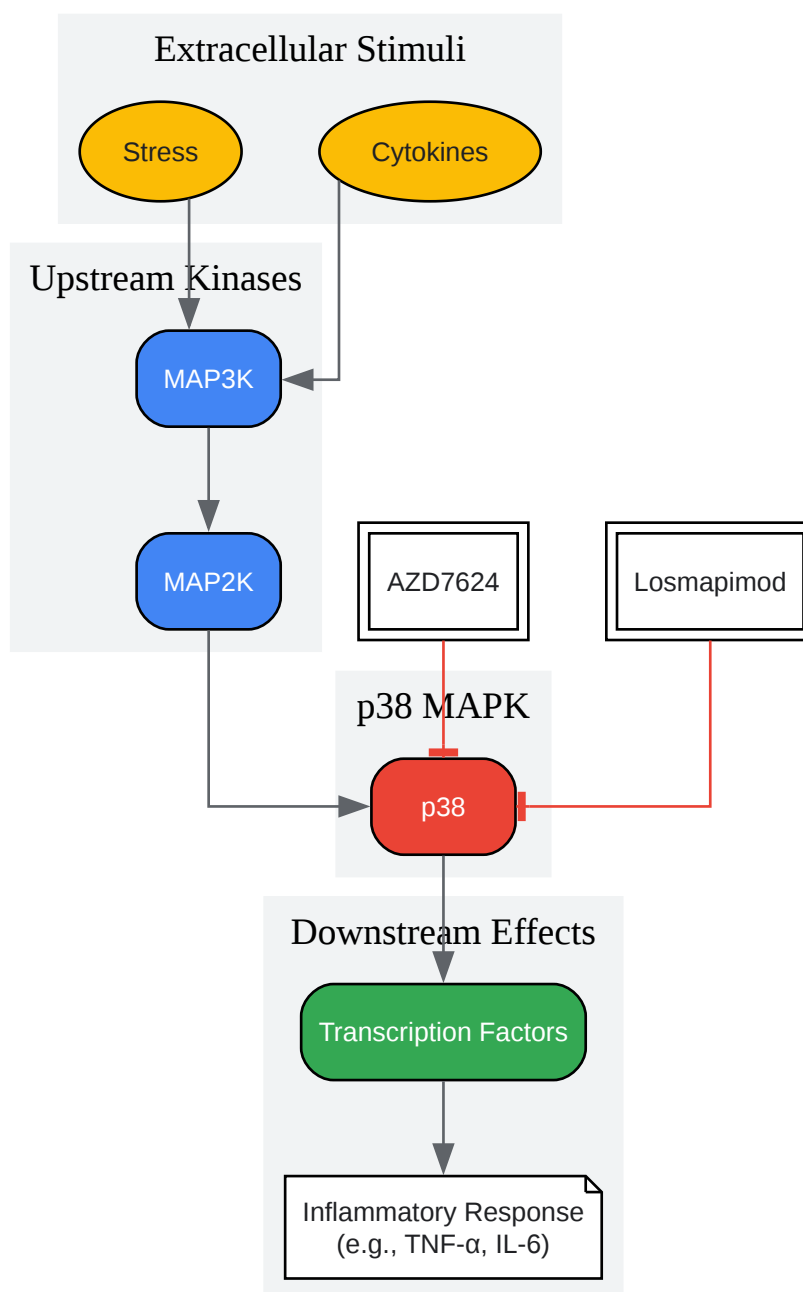
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For Researchers, Scientists, and Drug Development Professionals

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for therapeutic intervention in a variety of diseases.<sup>[1][2][3]</sup> This guide provides an objective comparison of two prominent p38 MAPK inhibitors, **AZD7624** and losmapimod, focusing on their performance, supporting experimental data, and methodologies. Both molecules selectively target the p38 $\alpha$  and p38 $\beta$  isoforms, which are key mediators of the inflammatory cascade.<sup>[4][5]</sup>

## Mechanism of Action: Targeting the p38 MAPK Pathway

The p38 MAPK pathway is activated by cellular stressors and inflammatory cytokines. This activation leads to a cascade of downstream signaling events that ultimately result in the production of pro-inflammatory cytokines such as TNF- $\alpha$  and IL-6.<sup>[1][3]</sup> Both **AZD7624** and losmapimod are small molecule inhibitors that act on p38 MAPK, thereby reducing the production of these inflammatory mediators.<sup>[4][5]</sup>



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**Caption:** Simplified p38 MAPK signaling pathway and points of inhibition.

## Data Presentation

The following tables summarize the key preclinical and clinical data for **AZD7624** and losmapimod.

**Table 1: Preclinical Pharmacology**

Parameter	AZD7624	Losmapimod
Target Isoforms	p38 $\alpha$ , p38 $\beta$ [4][6]	p38 $\alpha$ , p38 $\beta$ [5]
IC50 (p38 $\alpha$ )	0.1 nM (human MAPK14)[4]	-
pIC50 (p38 $\alpha$ )	9.2 (LPS-induced TNF- $\alpha$ in human alveolar macrophages) [6]	-
pKi (p38 $\alpha$ )	-	8.1
pKi (p38 $\beta$ )	-	7.6
Selectivity	>10,000-fold vs p38 $\gamma/\delta$ [6]	-
In Vitro Activity	Inhibits TNF- $\alpha$ release from human PBMCs (IC50 ~3.5 nM) [4]	Reduces DUX4 expression in FSHD myotubes

**Table 2: Clinical Pharmacokinetics**

Parameter	AZD7624	Losmapimod
Route of Administration	Inhaled[4]	Oral[7]
Tmax	~5 minutes (inhaled)[4]	~3.5 hours (oral)[8]
Terminal Half-life	34 - 72 hours (inhaled)[4]	-
Bioavailability	-	-
Key Metabolites	-	-
Dosing Regimen (Studied)	Single and multiple ascending inhaled doses (580 $\mu$ g to 2030 $\mu$ g)[4]	7.5 mg and 15 mg twice daily (oral)[7]

**Table 3: Clinical Efficacy and Safety Summary**

Indication	AZD7624	Losmapimod
COPD	Reduced sputum neutrophils and TNF- $\alpha$ in LPS challenge. No significant difference in exacerbation rates in a Phase IIa study.[9][10]	Investigated, but development for COPD was terminated.[11]
Asthma	Investigated in corticosteroid-resistant asthma (NCT02753764).[12]	-
FSHD	-	Phase IIb (ReDUX4) showed slowing of muscle deterioration but did not meet the primary endpoint of reducing DUX4-driven gene expression.[13][14][15] A subsequent Phase III trial (REACH) failed to demonstrate efficacy.[11]
Cardiovascular Disease	-	Investigated, but failed to show significantly improved clinical outcomes.[5][11]
Major Depressive Disorder	-	Investigated, but failed to show significant improvement in symptoms.[11]
Safety Profile	Generally well-tolerated in clinical trials.[4]	Generally well-tolerated across multiple studies in over 3,500 subjects.[11]

## Experimental Protocols

### AZD7624: Lipopolysaccharide (LPS) Challenge in Healthy Volunteers

A key study for **AZD7624** involved an LPS challenge in healthy volunteers to assess its anti-inflammatory effects.

Study Design: This was a randomized, double-blind, placebo-controlled, two-period crossover study.<sup>[1]</sup><sup>[6]</sup>

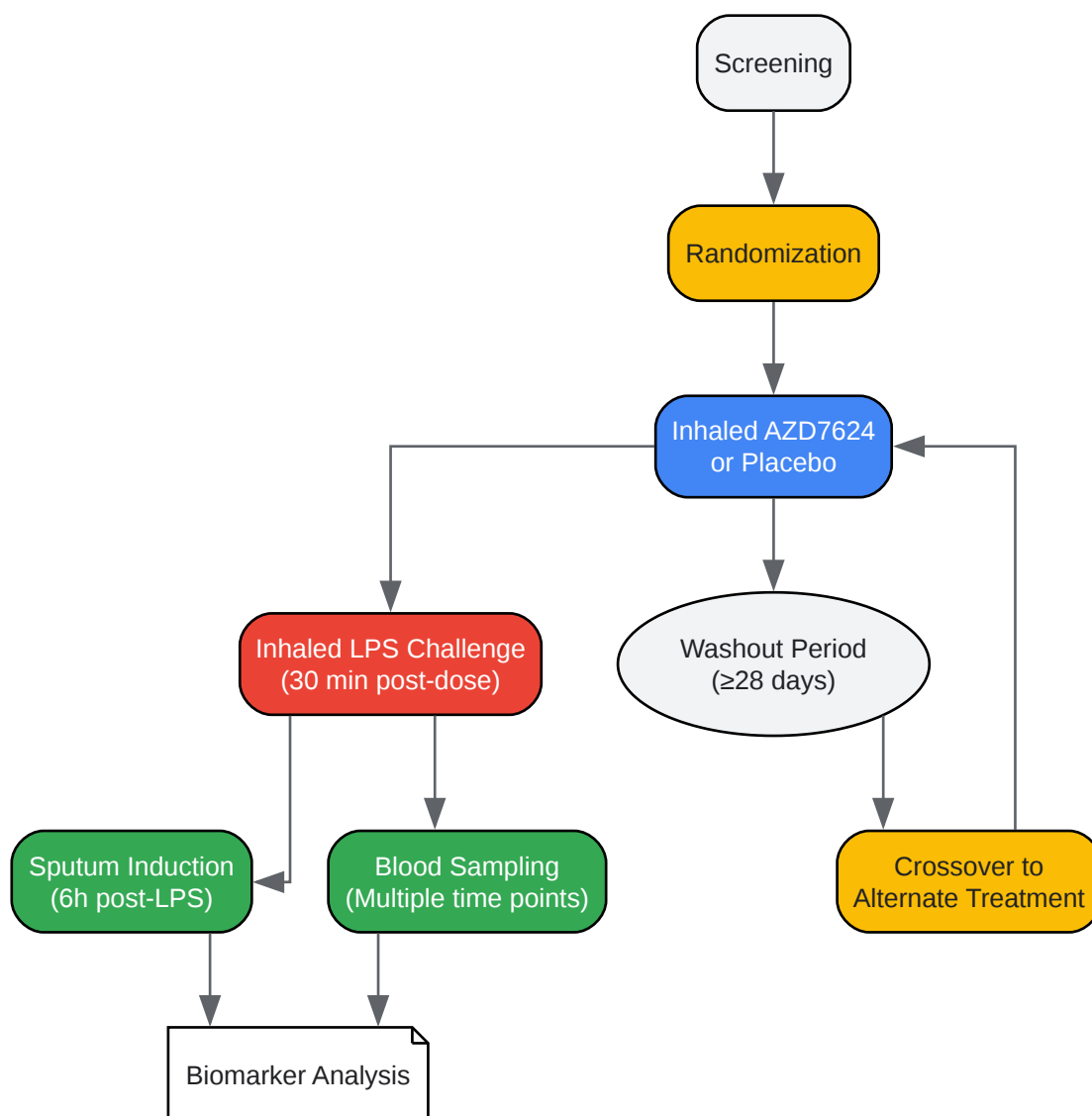
Participants: Healthy male and female volunteers aged 18-55 years.<sup>[6]</sup>

Procedure:

- Participants received a single inhaled dose of **AZD7624** or placebo.<sup>[6]</sup>
- Thirty minutes post-dose, participants underwent an inhaled LPS challenge (45,000 endotoxin units).<sup>[6]</sup>
- Sputum induction was performed 6 hours post-LPS challenge to collect samples for biomarker analysis.<sup>[6]</sup>
- Blood samples were collected at various time points to assess systemic inflammatory markers.<sup>[6]</sup>
- There was a minimum 28-day washout period between treatment periods.<sup>[6]</sup>

Primary Outcome Measures:

- Change in sputum neutrophil count.<sup>[6]</sup>
- Change in sputum TNF- $\alpha$  concentration.<sup>[6]</sup>



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**Caption:** Workflow for the **AZD7624** LPS challenge study.

## Losmapimod: ReDUX4 Trial in Facioscapulohumeral Muscular Dystrophy (FSHD)

The ReDUX4 trial was a significant study evaluating the efficacy and safety of losmapimod in patients with FSHD.

Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, multicenter study.[\[2\]](#)  
[\[13\]](#)

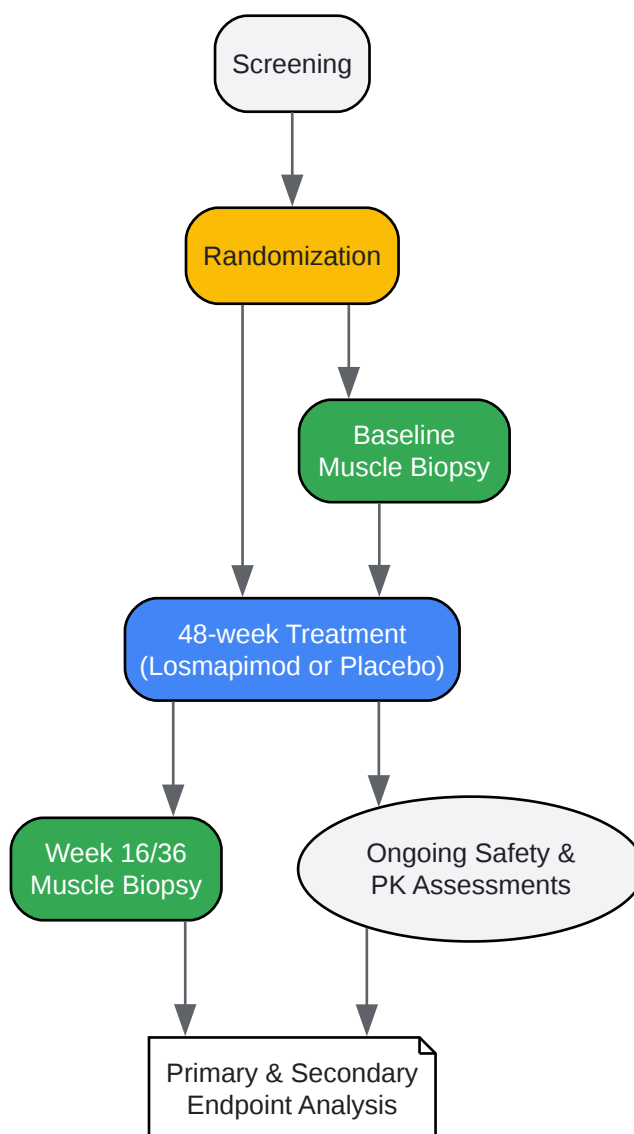
Participants: Patients aged 18-65 with a confirmed diagnosis of FSHD1.[2][15]

Procedure:

- Participants were randomized (1:1) to receive either oral losmapimod (15 mg twice daily) or a matching placebo for 48 weeks.[2][13]
- Skeletal muscle biopsies were taken at baseline and at week 16 or 36 to assess the primary endpoint.[13]
- Secondary endpoints, including safety, tolerability, and plasma concentrations of losmapimod, were assessed throughout the study.[2]

Primary Outcome Measure:

- Change from baseline in DUX4-driven gene expression in skeletal muscle biopsies.[13]



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**Caption:** Workflow for the Losmapimod ReDUX4 trial.

## Conclusion

**AZD7624** and losmapimod are both potent inhibitors of p38 $\alpha$ / $\beta$  MAPK. **AZD7624**, delivered via inhalation, has shown promise in reducing lung inflammation in preclinical and early clinical studies for respiratory diseases, though it did not demonstrate a reduction in COPD exacerbations in a later trial.[4] Losmapimod, an oral formulation, has been investigated across a broader range of indications, including inflammatory, cardiovascular, and muscular dystrophy conditions.[5][11] While it has a well-established safety profile, it has unfortunately not met its primary efficacy endpoints in several late-stage clinical trials.[11]



The choice between these or other p38 inhibitors for future research and development will depend on the specific therapeutic area, the desired route of administration, and the targeted patient population. The data and experimental contexts provided in this guide are intended to aid researchers in making informed decisions for their ongoing and future projects in the field of p38 MAPK inhibition.

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